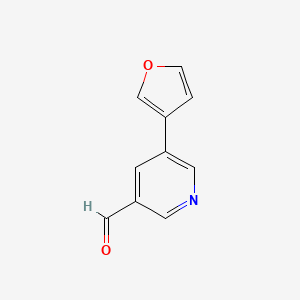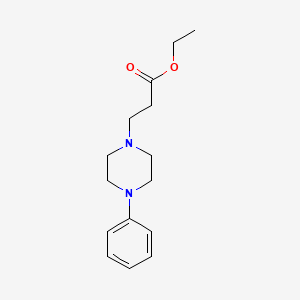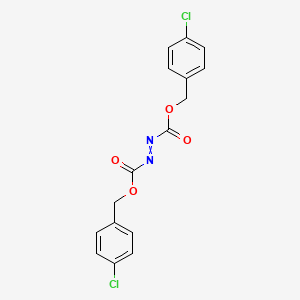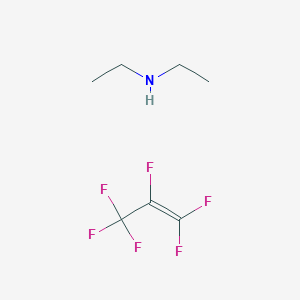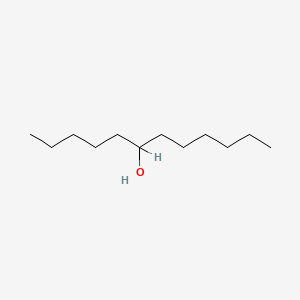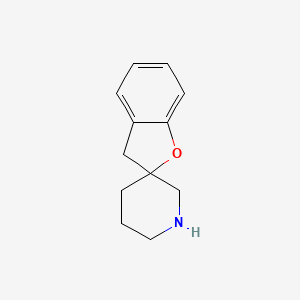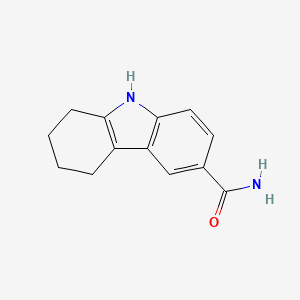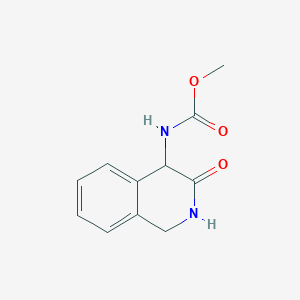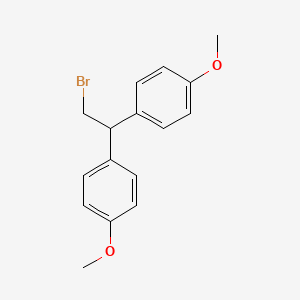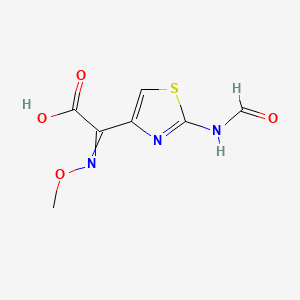
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a formamido group and a methoxyimino group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid typically involves the reaction of thiazole derivatives with formamide and methoxyimino acetic acid. The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Thiazole derivatives, formamide, and methoxyimino acetic acid.
Reaction Conditions: Solvents like chloroform or DMSO, heating to appropriate temperatures.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process would be optimized for efficiency, including precise control of reaction conditions and the use of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; conditions vary based on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines or other reduced forms of the compound.
Scientific Research Applications
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid involves its interaction with specific molecular targets. The formamido and methoxyimino groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-formamido-α-oxothiazol-4-acetate: A similar compound with an ethyl ester group instead of the methoxyimino group.
2-Formamidothiazol-4-acetic acid: Lacks the methoxyimino group but shares the thiazole and formamido structure.
Uniqueness
2-(2-Formamidothiazole-4-yl)-2-methoxyimino acetic acid is unique due to the presence of both formamido and methoxyimino groups, which confer distinct chemical properties and potential biological activities
Properties
Molecular Formula |
C7H7N3O4S |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7N3O4S/c1-14-10-5(6(12)13)4-2-15-7(9-4)8-3-11/h2-3H,1H3,(H,12,13)(H,8,9,11) |
InChI Key |
NRRJNSWNWIDHOX-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=CSC(=N1)NC=O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
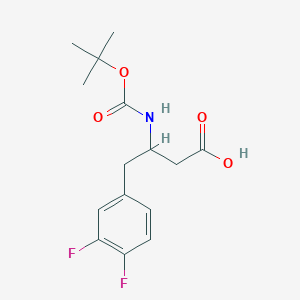

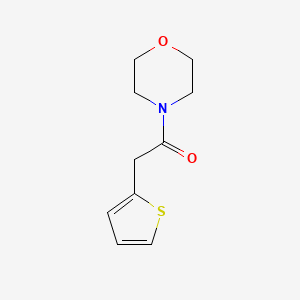
![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8813138.png)
